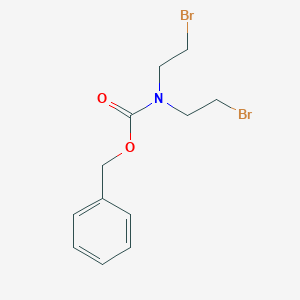
Benzyl bis(2-bromoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl bis(2-bromoethyl)carbamate is a chemical compound with the molecular formula C12H15Br2NO2. It has an average mass of 365.061 Da and a monoisotopic mass of 362.946930 Da .
Molecular Structure Analysis
The molecular structure of Benzyl bis(2-bromoethyl)carbamate consists of a benzyl group attached to a carbamate group, which in turn is attached to two bromoethyl groups .Scientific Research Applications
Synthesis of Alkylated Azetidines and Aziridines
Benzyl bis(2-bromoethyl)carbamate serves as a synthetic linker in the production of alkylated azetidines and aziridines . These structures are significant in medicinal chemistry due to their presence in various biologically active molecules.
Central Nervous System Drug Development
This compound is utilized in the synthesis of drugs targeting the central nervous system (CNS), including potential treatments for Alzheimer’s disease . The ability to cross the blood-brain barrier makes it a valuable asset in CNS drug design.
Amide Bond Formation
The amide bond in Benzyl bis(2-bromoethyl)carbamate is formed by the condensation of an amine with an acid chloride or acid anhydride. This reaction is fundamental in peptide synthesis and the creation of various pharmaceuticals .
Physiological Effects
Research has shown that Benzyl bis(2-bromoethyl)carbamate can inhibit virus replication and syncytial formation in vitro, indicating potential antiviral applications .
Chemical Synthesis
Due to its reactive bromine atoms, this compound is used in chemical synthesis as a building block for more complex molecules. It’s particularly useful in the construction of compounds with specific stereochemistry .
Material Science
In material science, Benzyl bis(2-bromoethyl)carbamate can be used to modify the surface properties of materials, potentially creating new materials with unique characteristics .
Analytical Chemistry
As a reference compound in analytical chemistry, it helps in the calibration of instruments and the validation of analytical methods .
Chromatography
Lastly, in chromatography, Benzyl bis(2-bromoethyl)carbamate can be used as a standard to help identify and quantify similar compounds in complex mixtures .
Safety and Hazards
The safety data sheet for Benzyl (2-bromoethyl)carbamate indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Benzyl bis(2-bromoethyl)carbamate is a synthetic linker that can be used to synthesize alkylated azetidines and aziridines . The primary targets of this compound are the enzymes involved in the synthesis of these compounds.
Mode of Action
The compound interacts with its targets by acting as a linker in the synthesis of alkylated azetidines and aziridines . The amide bond is created by condensation of an amine with an acid chloride or acid anhydride . The skeleton of benzyl (2-bromoethyl)carbamate is created by substitution of a hydrogen atom on the nitrogen atom in the amide bond with a bromine atom .
Biochemical Pathways
The biochemical pathways affected by Benzyl bis(2-bromoethyl)carbamate are those involved in the synthesis of alkylated azetidines and aziridines . These compounds have various applications, including in the synthesis of drugs targeting the central nervous system, such as Alzheimer’s disease .
Result of Action
The molecular and cellular effects of Benzyl bis(2-bromoethyl)carbamate’s action would be the successful synthesis of the desired alkylated azetidines and aziridines . These compounds could then exert their own effects, depending on their specific structures and targets.
properties
IUPAC Name |
benzyl N,N-bis(2-bromoethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2NO2/c13-6-8-15(9-7-14)12(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXFVMMTKPFXAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCBr)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596590 |
Source


|
| Record name | Benzyl bis(2-bromoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl bis(2-bromoethyl)carbamate | |
CAS RN |
189323-09-9 |
Source


|
| Record name | Benzyl bis(2-bromoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Cbz-N,N-bis(2-bromoethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)

